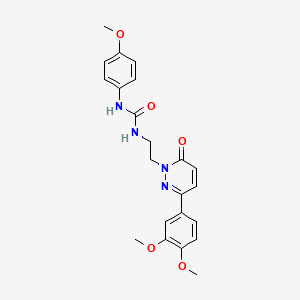

1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)urea

Description

This compound features a pyridazinone core substituted at the 3-position with a 3,4-dimethoxyphenyl group. A two-carbon ethyl linker connects the pyridazinone to a urea moiety, which is further substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name |

1-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c1-29-17-7-5-16(6-8-17)24-22(28)23-12-13-26-21(27)11-9-18(25-26)15-4-10-19(30-2)20(14-15)31-3/h4-11,14H,12-13H2,1-3H3,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUJHDLRJUSVPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological profile, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O6 |

| Molecular Weight | 439.47 g/mol |

| LogP | 1.7863 |

| Polar Surface Area | 83.541 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

The presence of methoxy groups on the phenyl rings enhances the compound's chemical reactivity and potential biological activity .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on specific enzymes related to neurodegenerative diseases, particularly monoamine oxidase B (MAO-B) inhibitors. This class of compounds is known for its role in the treatment of Parkinson's disease by preventing the breakdown of dopamine .

Structure-Activity Relationship (SAR)

Research indicates that the substitution pattern on the phenyl rings significantly influences the compound's biological activity. For instance, the presence of methoxy groups has been shown to enhance inhibitory potency against MAO-B, while steric hindrance from bulky substituents can reduce activity . The following table summarizes some related compounds and their activities:

| Compound Name | Activity Type | IC50 Value (µM) |

|---|---|---|

| (E)-1-(4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | MAO-B Inhibitor | 8.19 |

| (Z)-5-Phenyl-N'-(1-(m-tolyl)ethylidene)isoxazole-3-carbohydrazide | MAO-B Inhibitor | 0.0051 |

| (Z)-N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-5-phenylisoxazole-3-carbohydrazide | MAO-B Inhibitor | 0.0059 |

Biological Studies and Findings

Several studies have evaluated the biological effects of this compound:

- Neuroprotective Effects : In vitro assays have demonstrated that compounds similar to 1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)urea exhibit neuroprotective properties against oxidative stress in neuronal cell lines .

- Enzyme Inhibition : Kinetic studies revealed that the compound acts as a competitive inhibitor for MAO-B, with binding affinity influenced by its structural components .

- Cytotoxicity : Preliminary cytotoxicity tests indicated that at concentrations up to 200 µg/ml, the compound showed minimal toxicity, suggesting a favorable safety profile for further development .

Case Studies

Recent research has focused on the synthesis and evaluation of derivatives based on this compound:

- Enriquez et al. reported a series of novel pyridazinone derivatives that demonstrated potent MAO-B inhibition with IC50 values significantly lower than those of existing treatments for Parkinson's disease .

- A study by ResearchGate investigated the corrosion inhibition properties of similar compounds, providing insights into their electron-donating characteristics which may correlate with biological activity .

Scientific Research Applications

Recent research indicates that compounds similar to 1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)urea exhibit significant biological activities, particularly in anticancer and anti-inflammatory contexts.

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to inhibit certain enzymes involved in cell proliferation. Studies have shown that similar pyridazine derivatives can induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of Enzymatic Activity : Targeting specific enzymes that promote cancer progression.

- Disruption of Cell Signaling Pathways : Interfering with pathways that facilitate tumor growth.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Case Studies

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related pyridazine derivative significantly inhibited tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting angiogenesis .

- Anti-inflammatory Effects : Another research article highlighted the anti-inflammatory properties of structurally similar compounds, suggesting that they could be used to develop new therapies for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Diversity: The target compound uses methoxy groups (electron-donating) at the 3,4-positions on the pyridazinone, contrasting with the chlorophenyl (electron-withdrawing) substituents in analogs . Methoxy groups may improve solubility and metabolic stability compared to chloro substituents. The urea group in the target and analog contrasts with the piperazine in analog , suggesting divergent binding mechanisms. Piperazines often enhance pharmacokinetic properties, while ureas provide hydrogen-bonding motifs for target engagement.

Linker Length :

- The ethyl linker (C2) in the target compound and analog may restrict conformational flexibility compared to the propyl linker (C3) in analog . Shorter linkers could improve binding affinity by reducing entropy loss upon target interaction.

Analog ’s propyl linker might require a different alkylation strategy, such as using bromopropionate derivatives.

Hypothetical Pharmacological Implications

While biological data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Target Selectivity: The urea group may confer selectivity for enzymes or receptors that recognize hydrogen-bond donors, unlike the piperazine in analog , which could target GPCRs or ion channels.

- Solubility and Bioavailability: The three methoxy groups in the target compound (vs.

- Steric Effects: The 3,4-dimethoxy arrangement on the pyridazinone may sterically hinder interactions compared to the 4-chlorophenyl group in analog , altering binding kinetics.

Q & A

Basic: What synthetic routes are reported for this compound, and how is its structural integrity validated?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Formation of the urea moiety via reaction of isocyanate intermediates with amines (e.g., describes analogous pyrazole-urea coupling using carbodiimide chemistry).

- Pyridazine ring construction : Cyclization of hydrazine derivatives with diketones or via [4+2] cycloadditions.

Structural validation employs: - Spectroscopic techniques : H/C NMR to confirm methoxy groups and urea linkages (as in , which details NMR characterization for related pyrimidines).

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline): For absolute configuration determination (referenced in for similar heterocycles) .

Basic: What are the critical structural motifs influencing its physicochemical properties?

Methodological Answer:

Key motifs include:

- 3,4-Dimethoxyphenyl group : Enhances lipophilicity and π-π stacking potential, affecting solubility ( highlights methoxy groups' role in logP calculations).

- Pyridazinone core : Contributes to hydrogen bonding via the carbonyl group, influencing crystallinity ( shows analogous pyrazolones' hydrogen-bonding networks).

- Urea linker : Provides rigidity and hydrogen-bond donor/acceptor sites, critical for target binding (as seen in ’s urea-based derivatives).

Experimental validation : Solubility assays (e.g., shake-flask method) and logP measurements via HPLC can quantify these effects .

Advanced: How can computational modeling optimize reaction conditions for scaled synthesis?

Methodological Answer:

- Quantum mechanical calculations : Predict transition states and intermediates for key steps (e.g., cyclization or coupling reactions). Tools like Gaussian or ORCA are used ( ’s ICReDD approach integrates quantum chemistry for reaction path optimization).

- Machine learning (ML) : Train models on reaction yield data (temperature, solvent, catalyst) to identify optimal conditions. ’s statistical design of experiments (DoE) principles (e.g., factorial designs) can reduce trial iterations.

- Microkinetic modeling : Simulate reaction networks to identify rate-limiting steps ( ’s feedback loop between computation and experiment) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardized assays : Control variables (e.g., cell lines, solvent/DMSO concentration) to minimize variability ( ’s protocols for antioxidant capacity analysis emphasize reproducibility).

- Dose-response validation : Use IC/EC curves with ≥3 replicates to confirm potency.

- Off-target screening : Rule out nonspecific binding via selectivity panels (e.g., kinase profiling).

- Meta-analysis : Apply statistical tools (e.g., Cochrane Review methods) to aggregate data from disparate sources ( ’s DoE framework supports robust data interpretation) .

Advanced: What strategies address formulation challenges like poor aqueous solubility?

Methodological Answer:

- Co-solvent systems : Use PEG-water or cyclodextrin complexes ( ’s patent describes aqueous formulations with solubility enhancers for structurally similar ureas).

- Nanoparticle encapsulation : Employ antisolvent precipitation or spray drying ( ’s micronization techniques for bioactive extracts).

- Solid dispersion : Amorphize the compound with polymers (e.g., PVP) via hot-melt extrusion (referenced in ’s process design for catalysts) .

Advanced: How can derivatization improve metabolic stability without compromising activity?

Methodological Answer:

- Bioisosteric replacement : Substitute metabolically labile groups (e.g., methoxy → trifluoromethyl; ’s chloro-phenyl urea analogs demonstrate stability tweaks).

- Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance bioavailability (as in ’s ethyl ester derivatives).

- Metabolite identification : Use LC-MS/MS to map Phase I/II metabolites and guide structural modifications ( ’s phenolic compound analysis provides a template) .

Advanced: What mechanistic studies elucidate its mode of action in biological systems?

Methodological Answer:

- Target deconvolution : Employ affinity chromatography or CRISPR-Cas9 screening ( ’s antioxidant studies use DPPH/ABTS assays for mechanistic clarity).

- Molecular dynamics (MD) simulations : Model ligand-target binding (e.g., docking to kinase or GPCR targets) with software like GROMACS.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (e.g., ΔH, ΔS) to validate computational predictions ( ’s integration of computation and experiment supports such workflows) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.